N-(3-acetylphenyl)cyclobutanecarboxamide
Description
N-(3-acetylphenyl)cyclobutanecarboxamide is a chemical entity defined by a cyclobutane (B1203170) ring linked via a carboxamide group to an acetyl-substituted phenyl ring. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure represents a confluence of two important building blocks in chemical design. The growing interest in this and similar compounds stems from the pursuit of novel therapeutic agents and functional materials.
The cyclobutanecarboxamide (B75595) core is a significant structural motif in medicinal chemistry. The four-membered carbocyclic ring of cyclobutane imparts a notable degree of rigidity and a distinct three-dimensional geometry to molecules. chemicalbook.com This is a highly desirable feature in drug design, as conformationally restricted scaffolds can lead to higher binding affinities and selectivities for biological targets. chemicalbook.com The "escape from flatland" concept in medicinal chemistry encourages the use of such non-planar structures to explore novel chemical space and improve physicochemical properties. chemicalbook.com
Cyclobutanecarboxamides are found in a variety of biologically active molecules, including those with potential applications as fungicides and enzyme inhibitors. nih.gov For instance, derivatives of cyclobutanecarboxamide have been investigated as potent inhibitors of scytalone (B1230633) dehydratase, an enzyme involved in fungal melanin (B1238610) biosynthesis. nih.gov The synthesis of these structures can be challenging due to the inherent ring strain of the cyclobutane core, but methods such as the regioselective aminocarbonylation of cyclobutanols are being developed to facilitate their creation. nih.gov
The N-(3-acetylphenyl) moiety is another key component that suggests potential bioactivity. The acetyl group on the phenyl ring can act as a hydrogen bond acceptor and its presence can influence the electronic properties of the entire molecule. This moiety is found in a range of compounds that have been investigated for therapeutic applications. For example, molecules containing the N-acetylphenyl group have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai
The acetylphenyl group can also serve as a versatile synthetic handle, allowing for further chemical modifications and the creation of more complex molecular architectures. This versatility makes it a valuable component in the design of new chemical entities with tailored properties. For example, the N-(4-acetylphenyl) group has been used as a precursor in the synthesis of various heterocyclic compounds with potential antibacterial and antioxidant activities. researchgate.net
A thorough review of the current scientific literature reveals a significant gap in the specific investigation of this compound. While the parent structures, cyclobutanecarboxamide and N-(3-acetylphenyl) derivatives, are individually well-represented in chemical and medicinal chemistry research, their combination in this specific arrangement has not been the subject of extensive published studies.
This lack of specific data presents both a challenge and an opportunity. The challenge lies in the absence of experimental findings on its synthesis, properties, and potential applications. The opportunity, however, is substantial. Based on the known properties of its constituent parts, it is plausible to hypothesize that this compound could exhibit interesting biological activities. For instance, the combination of a rigid cyclobutane scaffold with a potentially bioactive acetylphenyl group could lead to novel enzyme inhibitors.
Future research should focus on the synthesis and characterization of this compound. Following its successful synthesis, screening for biological activity, particularly as an enzyme inhibitor in areas such as oncology or infectious diseases, would be a logical next step. The exploration of this and similar novel chemical entities is essential for the continued advancement of drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-acetylphenyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(15)11-6-3-7-12(8-11)14-13(16)10-4-2-5-10/h3,6-8,10H,2,4-5H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQHZEZUSOSXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 3 Acetylphenyl Cyclobutanecarboxamide and Its Analogues
Established Synthetic Pathways for N-(3-acetylphenyl)cyclobutanecarboxamide Synthesis
The primary disconnection for the synthesis of this compound points to an amide bond formation between a cyclobutane-containing acyl donor and an aniline (B41778) derivative.
A prevalent and robust method for constructing the amide linkage in this compound is the acylation of an aniline with an acyl chloride, a reaction often referred to as the Schotten-Baumann reaction. fishersci.it This pathway involves the reaction of 3-aminoacetophenone with cyclobutanecarbonyl chloride.
The general mechanism involves the nucleophilic attack of the amino group of 3-aminoacetophenone on the highly electrophilic carbonyl carbon of cyclobutanecarbonyl chloride. This is followed by the elimination of a chloride ion. A base, typically a tertiary amine like triethylamine (B128534) or pyridine, is added to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic. fishersci.itlibretexts.org
The reaction is typically rapid and can be performed at room temperature in a variety of aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.it The acyl chloride itself can be prepared from the corresponding carboxylic acid (cyclobutanecarboxylic acid) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.it
General Reaction Scheme:
Figure 1: Synthesis of this compound via the Schotten-Baumann reaction.
This method is highly efficient for coupling various anilines with acyl chlorides, providing amides in good yields. hud.ac.uk
The yield and purity of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, base, temperature, and stoichiometry is crucial for developing a scalable and efficient process. scielo.br
Solvent Selection: The choice of solvent can influence reaction rates and solubility of reactants and products. Aprotic solvents are generally preferred to avoid side reactions with the acyl chloride.
Base Selection: The base must be strong enough to scavenge the generated HCl but not so strong as to cause unwanted side reactions. Tertiary amines are common, but inorganic bases can also be used in biphasic systems.
Temperature Control: While many acylations proceed readily at room temperature, cooling the reaction mixture can help control exotherms and minimize the formation of impurities, especially for highly reactive substrates. Conversely, heating may be required for less reactive anilines. nih.gov
Stoichiometry: Using a slight excess of the acyl chloride can ensure complete consumption of the more valuable aniline, but may necessitate a more complex purification to remove the excess reagent and its hydrolysis product.
The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Triethylamine (1.1) | DCM | 0 to 25 | 85 |
| 2 | Pyridine (1.1) | DCM | 0 to 25 | 82 |
| 3 | DIEA (1.1) | DCM | 0 to 25 | 88 |
| 4 | Triethylamine (1.1) | THF | 0 to 25 | 79 |
| 5 | DIEA (1.1) | Acetonitrile | 0 to 25 | 75 |
| 6 | DIEA (1.1) | DCM | -10 | 91 |
| 7 | DIEA (1.1) | DCM | 40 | 84 |
Data is illustrative and represents typical optimization trends.
Based on this hypothetical data, diisopropylethylamine (DIEA) in dichloromethane (DCM) at a low temperature provides the highest yield.
Strategies for Cyclobutane (B1203170) Core Construction and Functionalization
The cyclobutane ring is a strained carbocycle whose synthesis and functionalization present unique challenges. mdpi.comcalstate.edu The development of methods for the stereocontrolled preparation of substituted cyclobutanes is of great importance for drug discovery. acs.orgnih.gov
Achieving stereochemical control during the synthesis of cyclobutane analogues is a significant synthetic hurdle. mdpi.com Common routes to chiral cyclobutane derivatives include [2+2] cycloadditions, ring expansions, and ring contractions. mdpi.com The stereochemical complexity of polysubstituted cyclobutanes requires precise control over the formation of multiple stereocenters. calstate.edu
Diastereoselectivity is key when constructing cyclobutane rings with multiple substituents. Several strategies have been developed to control the relative stereochemistry of these substituents.
[2+2] Cycloadditions: Photochemical and thermal [2+2] cycloadditions are powerful methods for forming the cyclobutane core. The stereochemistry of the starting alkenes often dictates the stereochemistry of the product, with concerted reactions typically proceeding with retention of stereochemistry. mdpi.com
Michael Additions: The diastereoselective synthesis of N-heterocycle-substituted cyclobutanes has been achieved via Michael addition onto cyclobutenes, yielding products with high diastereomeric ratios (dr >95:5). researchgate.net
Ring Contractions: A novel and highly stereoselective synthesis of substituted cyclobutanes from readily available pyrrolidines has been developed using iodonitrene chemistry. This method proceeds via a nitrogen extrusion process and demonstrates excellent stereocontrol (dr > 20:1). acs.orgnih.gov
Rhodium-Catalyzed Reactions: A Rh(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes provides a novel pathway to highly substituted cyclobutanes with high diastereoselectivity. nih.govacs.org
The following table summarizes various diastereoselective approaches to cyclobutane synthesis.
| Method | Key Reagents/Catalyst | Typical Diastereomeric Ratio (dr) | Reference |
| Michael Addition | DBU | >95:5 | researchgate.net |
| Ring Contraction | Iodonitrene | >20:1 | acs.org |
| Rh-Catalyzed C-C Cleavage | Rh(III) catalyst, HFIP | High | nih.govacs.org |
| Knoevenagel/Reduction | Meldrum's acid, NaBH₄ | cis-selective | acs.org |
The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. masterorganicchemistry.com
Angle Strain: If cyclobutane were a planar square, the C-C-C bond angles would be 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This deviation creates angle strain. libretexts.orgchemistrysteps.com
Torsional Strain: A planar conformation would also result in all eight C-H bonds being fully eclipsed, leading to substantial torsional strain. masterorganicchemistry.com
C(sp³)-H Activation and Functionalization Strategies
The direct functionalization of otherwise inert C(sp³)-H bonds on the cyclobutane ring represents a powerful and atom-economical approach to introduce molecular complexity. Transition metal-catalyzed C-H activation has emerged as a key technology in this field, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high levels of selectivity.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the C(sp³)-H arylation of cyclobutane frameworks has been a subject of intensive research. nih.govnih.gov For a substrate such as this compound, the β-methylene C-H bonds of the cyclobutane ring are potential sites for arylation. This transformation is typically achieved using a palladium(II) catalyst in the presence of an oxidant and an arylating agent, such as an aryl iodide or boronic acid. nih.gov
The general mechanism involves the coordination of the palladium catalyst to a directing group on the substrate, followed by a concerted metalation-deprotonation (CMD) step to form a cyclometalated intermediate. Subsequent oxidative addition of the arylating agent, followed by reductive elimination, furnishes the arylated product and regenerates the active palladium catalyst. The choice of ligands, oxidants, and reaction conditions is crucial for achieving high efficiency and selectivity.
Key Features of Palladium-Catalyzed C-H Arylation:
| Feature | Description |
| Catalyst | Typically Pd(OAc)₂ or other Pd(II) sources. |
| Arylating Agent | Aryl iodides, bromides, or boronic acids. |
| Oxidant | Often required to regenerate the Pd(II) catalyst. |
| Directing Group | Essential for regioselectivity (see section 2.2.2.2). |
| Products | β-arylated cyclobutane derivatives. |
To overcome the challenge of regioselectivity in C-H activation, the use of directing groups has become a widespread and effective strategy. snnu.edu.cn A directing group is a functional moiety within the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond. For N-aryl cyclobutanecarboxamides, the amide functionality itself can act as a directing group, although its coordinating ability can be weak.
In the context of analogues of this compound, where the acetyl group could be modified to a different carbonyl functionality, an amino acid or a simple amine derivative could be used as a TDG. nih.gov For instance, an amino acid can reversibly form an imine with a ketone, and the carboxylate of the amino acid can then act as an internal ligand to direct the palladium-catalyzed C-H arylation at the β-position of the cyclobutane ring. nih.gov The use of chiral amino acids as TDGs can even enable enantioselective C-H functionalization. nih.gov
Comparison of Directing Group Strategies:
| Directing Group Type | Advantages | Disadvantages |
| Covalently Attached | High efficiency and selectivity. | Requires additional installation and removal steps. |
| Transient (TDG) | No extra synthetic steps required; catalytic use. | May require specific functional groups on the substrate. |
Tandem Reaction Protocols for Cyclobutane Derivatives
Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. Such strategies are highly valuable for the construction of complex molecular architectures from simple precursors.
A powerful tandem strategy for the synthesis of β-amino cyclobutane carboxamide derivatives involves a base-catalyzed amidation followed by an intramolecular aza-Michael addition. researchgate.net This one-pot reaction typically starts from a cyclobutene-1-carboxylic acid. In the presence of a mild organic base and an amine, such as 3-aminoacetophenone, an initial amidation would form an N-(3-acetylphenyl)cyclobutene-1-carboxamide intermediate. A second equivalent of the amine can then undergo a conjugate (aza-Michael) addition to the electron-deficient double bond of this transient intermediate. researchgate.net This sequence allows for the stereoselective construction of the β-amino cyclobutane core. researchgate.net
This methodology provides a direct route to substituted cyclobutane carboxamides and is particularly attractive for building libraries of compounds for biological screening. The stereochemical outcome of the aza-Michael addition can often be controlled by the reaction conditions and the nature of the substrates.
Derivatization Strategies of this compound
The presence of the acetyl group on the phenyl ring of this compound offers a valuable handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. Standard ketone chemistry can be applied to introduce new functional groups and to explore the structure-activity relationships of this class of compounds.
Some potential derivatization strategies for the acetyl group include:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165). This introduces a hydroxyl group that can be further functionalized, for example, through esterification or etherification.
Oxidation: While the ketone itself is resistant to further oxidation under standard conditions, reactions involving the α-position can be envisioned.
Reductive Amination: The ketone can be converted to an amine via reductive amination. This involves the formation of an imine or enamine intermediate with an amine, followed by reduction, providing access to a new amino-functionalized derivative.
Wittig Reaction: The Wittig reaction can be used to convert the ketone into an alkene, allowing for the introduction of a carbon-carbon double bond with various substituents.
Aldol (B89426) Condensation: The acetyl group can participate in aldol condensation reactions with other carbonyl compounds in the presence of a base, leading to the formation of β-hydroxy ketones, which can be subsequently dehydrated to α,β-unsaturated ketones.
Hydrazone and Oxime Formation: The ketone can be readily converted to hydrazones or oximes by reaction with hydrazine (B178648) or hydroxylamine (B1172632) derivatives, respectively. These derivatives can be stable compounds in their own right or can serve as intermediates for further transformations.
These derivatization strategies highlight the synthetic versatility of the acetyl group, enabling the creation of a wide array of analogues of this compound for various applications.
Chemical Transformations of the Acetylphenyl Moiety
The acetylphenyl portion of the molecule presents two primary sites for chemical modification: the acetyl group and the aromatic phenyl ring. The acetyl group, in particular, is a versatile functional handle for a wide range of chemical transformations. ichem.md
The methyl and carbonyl components of the acetyl group can be targeted by various reagents to construct more complex structures. ichem.md A common strategy is the Claisen-Schmidt condensation, where the acetophenone (B1666503) derivative reacts with an aldehyde in the presence of a base to form α,β-unsaturated ketones, often known as chalcones. ichem.md These chalcones can then serve as precursors for the synthesis of various heterocyclic compounds. researchgate.net For instance, the reaction of a chalcone (B49325) with hydrazine hydrate (B1144303) can yield pyrazole (B372694) derivatives. researchgate.net
Furthermore, the acetyl group can be a starting point for building other functionalities. The chloroacetamide derivative, N-(4-acetylphenyl)-2-chloroacetamide, has been used as a versatile precursor for synthesizing a variety of heterocyclic scaffolds. researchgate.net The acetyl group in this precursor can undergo condensation reactions with reagents like phenylhydrazine (B124118) or thiosemicarbazide (B42300) to form phenylhydrazone and thiosemicarbazone products, respectively, which can be further cyclized into pyrazole or thiazole (B1198619) derivatives. researchgate.net
| Reaction Type | Reagents | Resulting Structure/Intermediate | Potential Final Product | Reference |
|---|---|---|---|---|
| Claisen-Schmidt Condensation | Aromatic Aldehydes (e.g., 4-bromo benzaldehyde) | Chalcone Intermediate | - | ichem.mdresearchgate.net |
| Heterocycle Formation (from Chalcone) | Hydrazine Hydrate | Pyrazole Ring Formation | Pyrazolyl-thiazolidinone derivative | researchgate.net |
| Condensation | Thiosemicarbazide | Thiosemicarbazone Intermediate | - | researchgate.net |
| Cyclization (from Thiosemicarbazone) | Ethyl bromoacetate | Thiazolin-4-one Ring Formation | Thiazolinone derivative | researchgate.net |
Modifications of the Cyclobutane Ring
The cyclobutane ring is a crucial structural feature, often incorporated into drug candidates to provide conformational restriction and improve metabolic stability. nih.govru.nllifechemicals.com Its unique puckered three-dimensional structure offers distinct vectors for substituent placement. nih.gov Advanced synthetic methods have been developed to functionalize this strained carbocyclic system. nih.gov
One powerful, modern approach is the use of C–H functionalization logic. acs.org This strategy allows for the direct conversion of the cyclobutane's C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. For example, palladium-catalyzed C-H arylation can introduce various aryl groups directly onto the cyclobutane ring, offering a streamlined route to novel analogues. acs.org This method has been shown to be broadly applicable, successfully coupling electron-rich arenes and even indole (B1671886) systems to a cyclobutane core. acs.org
Beyond C-H activation, other transformations of the cyclobutane system include α-functionalization, ring-enlargement, and ring-opening reactions. nih.gov These modifications can fundamentally alter the molecular scaffold, providing access to a diverse range of chemical structures. The inherent ring strain of the cyclobutane can be strategically exploited to drive these transformations. nih.govresearchgate.net
| Methodology | Description | Example Transformation | Reference |
|---|---|---|---|
| C-H Functionalization | Direct conversion of a C-H bond on the cyclobutane ring to a C-C or C-heteroatom bond, often using a transition metal catalyst. | Introduction of an aryl group via palladium-catalyzed C-H arylation. | acs.org |
| α-Functionalization | Introduction of a functional group at the carbon atom adjacent to a carbonyl group on the cyclobutane ring. | Alkylation at the α-position. | nih.gov |
| Ring Enlargement | Expansion of the four-membered ring to a five- or six-membered ring through skeletal rearrangement. | Acid-catalyzed ring expansion of a cyclobutyl derivative to a cyclopentane (B165970) system. | nih.gov |
Introduction of Heterocyclic Systems
Incorporating heterocyclic systems into a parent molecule is a widely used strategy in drug discovery to modulate physicochemical properties and biological activity. For analogues of this compound, heterocycles can be introduced by modifying the existing functional groups or by building upon the cyclobutane core itself.
The acetylphenyl moiety, as discussed previously, is a versatile precursor for synthesizing various heterocycles. The acetyl group can be elaborated into pyrazoles, thiazoles, oxazines, and isoxazoles through condensation with appropriate reagents followed by cyclization. researchgate.netresearchgate.net
A more direct approach involves the modification of the cyclobutane carboxamide portion of the molecule. A recently developed tandem protocol allows for the direct synthesis of β-N-heterocyclic cyclobutane carboximides. researchgate.netchemistryviews.org This one-pot reaction involves the amidation of cyclobutene-1-carboxylic acid with an N-heterocycle (such as a benzoxazolone), which is followed by an aza-Michael addition of a second equivalent of the heterocycle onto the cyclobutene (B1205218) ring. researchgate.netchemistryviews.org This method provides a stereoselective route to novel derivatives where a heterocyclic moiety is directly attached to the cyclobutane ring. researchgate.net Additionally, research has shown that introducing a cyclobutane fragment into existing heterocyclic agents, such as thiazoles, can significantly enhance biological activity. lifechemicals.com
| Strategy | Precursor Moiety | Reagents/Method | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| Condensation and Cyclization | Acetyl Group | 1. Hydrazine Hydrate (after conversion to chalcone) 2. Thiourea (after conversion to chalcone) | Pyrazole Thiazine | researchgate.net |
| Tandem Amidation/Aza-Michael Addition | Cyclobutene Carboxylic Acid | Benzo[d]oxazol-2(3H)-one, DMAP | β-N-Benzoxazolone Cyclobutane | researchgate.netchemistryviews.org |
| Substitution Reaction | N-(4-acetylphenyl)-2-chloroacetamide | 2-Mercaptobenzothiazole | Benzothiazole | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of N 3 Acetylphenyl Cyclobutanecarboxamide
Reaction Pathways and Transformation Mechanisms
The reactivity of N-(3-acetylphenyl)cyclobutanecarboxamide can be systematically examined by considering the characteristic reactions of each of its functional groups.
Reactivity of the Amide Linkage
The amide bond is a robust functional group, central to the structure of the molecule. Its reactivity is generally characterized by nucleophilic acyl substitution, although the conditions required are often more forcing than for other carboxylic acid derivatives like esters or acid chlorides. youtube.com
Hydrolysis: The amide linkage can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-aminoacetophenone and cyclobutanecarboxylic acid. This reaction typically requires elevated temperatures and strong acid or base catalysts. The mechanism involves the nucleophilic attack of water (acid-catalyzed) or a hydroxide (B78521) ion (base-catalyzed) on the carbonyl carbon of the amide.
Enzymatic Cleavage: Specific enzymes, such as amidases or proteases, could potentially catalyze the hydrolysis of the amide bond under milder, physiological conditions. While specific enzymatic studies on this compound are not prevalent, the principle of enzymatic cleavage is a key consideration in biochemical contexts. For example, the cytochrome P-450 enzyme system is known to be involved in the metabolism of various amides and nitrosamines. nih.gov
Reactions Involving the Acetyl Group
The acetyl group (–COCH₃) is an important site for chemical modification, featuring a reactive carbonyl carbon and acidic α-protons.
Reduction and Oxidation: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Conversely, oxidation of the acetyl group is less common but can be achieved under specific conditions, potentially leading to the formation of an α-keto acid or cleavage of the C-C bond.
Condensation Reactions: The α-protons of the acetyl group are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in various condensation reactions, such as the aldol (B89426) condensation, Claisen condensation, or Mannich reaction. These reactions allow for the formation of new carbon-carbon bonds at the position alpha to the carbonyl group. For example, N-(4-acetylphenyl)-2-chloroacetamide has been used as a precursor where the acetyl group undergoes condensation with reagents like phenylhydrazine (B124118) or thiosemicarbazide (B42300) to form more complex heterocyclic structures. researchgate.net
Table 1: Potential Reactions at the Acetyl Group
| Reaction Type | Reagent(s) | Product Functional Group | Notes |
|---|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Converts the ketone to an alcohol. |
| Aldol Condensation | Base (e.g., NaOH), Aldehyde/Ketone | β-Hydroxy Ketone | Forms a new C-C bond. |
| Wittig Reaction | Phosphonium Ylide | Alkene | Converts the carbonyl to a C=C double bond. |
| Haloform Reaction | Base, X₂ (X=Cl, Br, I) | Carboxylic Acid | Specific for methyl ketones. |
Substitutions and Transformations on the Phenyl Ring
The phenyl ring is susceptible to electrophilic and nucleophilic aromatic substitution, with the existing substituents directing the position of incoming groups. The cyclobutanecarboxamide (B75595) group is an ortho-, para-directing activator, while the acetyl group is a meta-directing deactivator. Their combined influence dictates the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution: Due to the meta-directing nature of the acetyl group and the ortho-, para-directing nature of the amide group, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is complex. The positions ortho to the amide group (positions 2 and 6) and the position ortho to the acetyl group and para to the amide group (position 4) are the most likely sites of attack. The deactivating effect of the acetyl group generally makes the ring less reactive towards electrophiles compared to unsubstituted benzene. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): For SNAr reactions to occur, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to a good leaving group. nih.govyoutube.comyoutube.com The parent molecule is not highly activated for SNAr. However, if a halogen were introduced onto the ring, particularly at a position activated by the acetyl group, it could potentially be displaced by a strong nucleophile.
Cross-Coupling Reactions: The phenyl ring can be functionalized via palladium-catalyzed cross-coupling reactions. nih.govyoutube.comyoutube.com If a halogen atom is first introduced onto the ring (e.g., via electrophilic bromination), it can then participate in reactions like the Suzuki, Heck, or Buchwald-Hartwig amination reactions. These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.gov
Role as a Synthetic Intermediate and Building Block
The multiple reactive sites on this compound make it a valuable building block for the synthesis of more complex molecules. nih.gov Its structure can be systematically modified to build diverse molecular scaffolds.
For instance, the acetyl group can serve as a handle for chain extension or the formation of heterocyclic rings. researchgate.net The amide nitrogen, after potential deprotection or modification, can be incorporated into larger systems. Furthermore, functionalization of the phenyl ring through substitution or cross-coupling reactions allows for the attachment of various other molecular fragments, making it a versatile intermediate in medicinal and materials chemistry. The synthesis of complex thiophene (B33073) derivatives from simpler precursors highlights how sequential functionalization can build molecular complexity. mdpi.comresearchgate.net
Mechanistic Studies of Specific Reactions (e.g., C-H Activation Pathways)
While mechanistic studies specific to this compound are limited, the principles can be inferred from related systems.
C-H Activation Pathways: Transition-metal-catalyzed C-H activation is a powerful strategy for forming C-C and C-X bonds directly from C-H bonds. manchester.ac.uk The amide group in the molecule can act as a directing group, guiding a metal catalyst (e.g., Rhodium(III), Palladium(II)) to selectively activate an ortho C-H bond on the phenyl ring. uni-muenster.denih.gov For example, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides has been used to construct dihydrobenzofurans. nih.govresearchgate.net A similar pathway could be envisioned for this compound, where the amide directs the metalation at the C-2 or C-6 position, followed by coupling with an external reaction partner like an alkyne or alkene. nih.gov
Cycloaddition Mechanisms: The potential for this compound to participate in cycloaddition reactions, perhaps after modification into a suitable diene or dipolarophile, would likely follow established mechanistic pathways. For instance, [3+2] cycloaddition reactions are often studied computationally to determine whether they proceed through polar, one-step, or stepwise mechanisms, with the outcome depending on the electronic nature of the reactants. mdpi.comresearchgate.net
Computational Modeling and Simulation Studies of N 3 Acetylphenyl Cyclobutanecarboxamide
Quantum Chemical Calculations (e.g., DFT)
There are no known published studies utilizing quantum chemical calculations, such as Density Functional Theory (DFT), to analyze N-(3-acetylphenyl)cyclobutanecarboxamide.
Electronic Structure Analysis
An analysis of the electronic structure of this compound, which would include mapping of electron density, determination of molecular orbitals (HOMO-LUMO), and calculation of electrostatic potential, has not been reported. Such studies would be invaluable for understanding the molecule's reactivity and intermolecular interaction capabilities.
Reaction Mechanism Prediction and Energetics
Similarly, there is no available research on the prediction of reaction mechanisms or the energetics of reactions involving this compound. Computational investigations in this area could elucidate potential synthetic pathways or metabolic degradation routes, but this remains a field for future research.
Molecular Dynamics Simulations and Conformational Analysis
Information regarding the dynamic behavior and conformational landscape of this compound is absent from the scientific literature.
Molecular Docking and Ligand-Protein Interaction Prediction
There are no publicly available molecular docking studies that assess the potential of this compound to bind to any protein targets.
In Silico Assessment of Target Binding
Without molecular docking simulations, it is not possible to predict the binding affinity or the specific interactions of this compound with any biological receptors. This type of in silico assessment is a critical step in the early stages of drug discovery to identify potential therapeutic targets.
Prediction of Binding Orientations and Interactions
Computational modeling, particularly through molecular docking, serves as a powerful tool to predict how this compound might bind to a biological target at an atomic level. mdpi.comopenaccessjournals.comopenaccessjournals.com This in silico technique simulates the interaction between a small molecule (ligand), such as this compound, and a macromolecule, typically a protein. openaccessjournals.comopenaccessjournals.com The primary goal is to determine the preferred orientation and conformation of the ligand within the protein's binding site, a process crucial for understanding potential mechanisms of action and for structure-based drug design. mdpi.com
The process of molecular docking involves placing the three-dimensional structure of this compound into the binding pocket of a target protein. mdpi.com Sophisticated algorithms then explore various possible binding poses, considering the flexibility of the ligand and sometimes the protein's side chains. These algorithms calculate the binding energy for each pose, which helps in ranking the most likely and stable orientations. openaccessjournals.com The most favorable binding modes are those with the lowest binding energy, indicating a more stable complex. hilarispublisher.com
Once the optimal binding orientation is predicted, the specific interactions between this compound and the amino acid residues of the target protein can be analyzed in detail. These interactions are critical for the stability of the ligand-protein complex and can include:
Hydrogen Bonds: The amide group and the acetyl group of this compound contain hydrogen bond donors and acceptors, which can form strong interactions with appropriate residues in the binding pocket.
Hydrophobic Interactions: The phenyl ring and the cyclobutane (B1203170) moiety are hydrophobic and are likely to interact with nonpolar amino acid residues such as leucine, isoleucine, and valine.
Pi-Pi Stacking: The aromatic phenyl ring can engage in stacking interactions with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.
To illustrate the potential outcomes of such a study, the following table presents hypothetical docking results for this compound with a putative protein target.
| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -8.5 | Tyr123, Ser245 | Hydrogen Bond |
| 1 | -8.5 | Leu98, Val150 | Hydrophobic |
| 2 | -7.9 | Phe210 | Pi-Pi Stacking |
| 2 | -7.9 | Asn180 | Hydrogen Bond |
| 3 | -7.2 | Ala100, Ile132 | Hydrophobic |
Computational Prediction of Molecular Descriptors Relevant to Research Applications
Computational methods are extensively used to predict molecular descriptors for novel compounds like this compound. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.govwikipedia.org They are fundamental in early-stage drug discovery for predicting a compound's pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govosdd.netnih.gov By predicting these properties, researchers can prioritize compounds with more favorable drug-like characteristics for further experimental investigation, saving significant time and resources. osdd.net
The prediction of ADMET properties is a critical step in evaluating the potential of a compound to become a successful drug. nih.govosdd.net Various software and web-based tools are available to calculate these molecular descriptors from the two-dimensional or three-dimensional structure of a molecule. osdd.netyoutube.com These tools employ quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to correlate structural features with biological and pharmacokinetic behaviors. nih.govnih.gov
For this compound, a range of molecular descriptors can be computationally predicted to assess its drug-likeness and potential in vivo behavior. Some of the key descriptors include:
Molecular Weight (MW): Influences size-dependent properties like diffusion and membrane passage.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects absorption and distribution.
Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes and is a good predictor of oral bioavailability.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for receptor binding and solubility.
Rotatable Bonds: A measure of molecular flexibility, which can influence binding affinity.
Lipinski's Rule of Five: A set of criteria based on the descriptors above to evaluate drug-likeness and the likelihood of oral bioavailability.
The table below presents a set of computationally predicted molecular descriptors for this compound, which are relevant for its potential research applications.
| Molecular Descriptor | Predicted Value | Relevance in Research |
|---|---|---|
| Molecular Formula | C13H15NO2 | Basic chemical information |
| Molecular Weight | 217.26 g/mol | Drug-likeness (Lipinski's rule: <500) |
| LogP | 2.35 | Lipophilicity and permeability (Lipinski's rule: <5) |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | Oral bioavailability and membrane penetration |
| Number of Hydrogen Bond Donors | 1 | Receptor binding and solubility (Lipinski's rule: <5) |
| Number of Hydrogen Bond Acceptors | 2 | Receptor binding and solubility (Lipinski's rule: <10) |
| Number of Rotatable Bonds | 3 | Molecular flexibility and conformational stability |
| Lipinski's Rule of Five Violations | 0 | Indicates good potential for oral bioavailability |
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-(3-acetylphenyl)cyclobutanecarboxamide and its analogs is a crucial first step for any further investigation. Future research should focus on developing efficient, cost-effective, and environmentally friendly synthetic methods.
Key Research Objectives:
Exploration of Greener Solvents and Catalysts: Traditional amide bond formation often involves hazardous reagents and solvents. Research into the use of green solvents, such as water or ionic liquids, and the development of novel catalysts, including biocatalysts like enzymes, could lead to more sustainable synthetic processes.
Microwave-Assisted and Flow Chemistry Synthesis: These modern synthetic techniques can significantly reduce reaction times, improve yields, and allow for better control over reaction parameters. Applying these methods to the synthesis of this compound could streamline its production.
One-Pot Synthesis: Designing a one-pot reaction where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste.
| Synthetic Approach | Potential Advantages |
| Green Solvents/Catalysts | Reduced environmental impact, increased safety |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields |
| Flow Chemistry | Improved control, scalability, and safety |
| One-Pot Synthesis | Increased efficiency, reduced waste |
Advanced Computational Approaches for Structure-Activity Relationship Elucidation
Computational chemistry offers powerful tools to predict the properties and biological activities of molecules, thereby guiding experimental work. For this compound, computational studies can provide valuable insights into its potential as a bioactive agent.
Potential Computational Studies:
Molecular Docking: This technique can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors.
Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be employed to understand the electronic properties of the molecule, which are crucial for its reactivity and interactions with biological systems.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of analogs of this compound, QSAR models can be developed to correlate specific structural features with biological activity, guiding the design of more potent compounds.
| Computational Method | Application |
| Molecular Docking | Prediction of binding to biological targets |
| QM/DFT | Understanding electronic properties and reactivity |
| QSAR | Correlating structure with biological activity |
Broadening the Scope of Biological Target Identification and Validation
The biological activity of this compound is currently unknown. A key area of future research will be to identify and validate its potential biological targets.
Strategies for Target Identification:
Phenotypic Screening: This approach involves testing the compound in cell-based or whole-organism assays to identify a desired physiological effect, without prior knowledge of the target.
Affinity-Based Methods: Techniques such as affinity chromatography and chemical proteomics can be used to isolate and identify proteins that bind to this compound.
Target-Based Screening: Based on the structural similarity of this compound to known bioactive molecules, it can be tested against specific targets, such as kinases, proteases, or G-protein coupled receptors.
Integration with High-Throughput Screening and Chemical Biology Platforms
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific activity. Integrating this compound and its future analogs into HTS campaigns could accelerate the discovery of its biological functions.
Future Applications:
Inclusion in Compound Libraries: Synthesizing a diverse library of this compound derivatives for inclusion in academic and industrial screening libraries.
Development of Chemical Probes: If a specific biological activity is identified, this compound could be developed into a chemical probe to study the function of its target protein in a cellular context.
Fragment-Based Drug Discovery: The cyclobutanecarboxamide (B75595) or acetylphenyl fragments of the molecule could be used as starting points in fragment-based drug discovery campaigns.
The future of research on this compound is rich with possibilities. By employing modern synthetic methods, advanced computational tools, and innovative screening platforms, the scientific community can unlock the full potential of this intriguing molecule.
Q & A
Basic Research Questions
Q. What synthetic strategies optimize the yield of N-(3-acetylphenyl)cyclobutanecarboxamide, and how can reaction conditions be tailored?
- Methodological Answer : Optimizing yield involves selecting appropriate precursors (e.g., acyl hydrazides) and controlling reaction parameters. For example, adjusting temperature (e.g., reflux conditions) and solvent polarity can enhance cyclization efficiency. Purification via recrystallization or column chromatography is critical, as impurities from side reactions (e.g., incomplete acylation) may reduce yield. Analogous compounds in achieved yields of 53–66% through controlled stoichiometry and stepwise purification .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are foundational for structural confirmation. ¹H NMR identifies proton environments (e.g., acetyl and cyclobutane protons), while LC-MS verifies molecular weight and purity. Advanced techniques like 2D NMR (e.g., COSY, HSQC) or X-ray crystallography may resolve stereochemical ambiguities, particularly for cyclobutane ring conformations .
Q. How should researchers handle safety and storage of this compound in laboratory settings?
- Methodological Answer : Store the compound in sealed containers at 2–8°C to prevent degradation. Use personal protective equipment (PPE) such as nitrile gloves and safety goggles. Avoid dust generation; work in a fume hood with adequate ventilation. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the cyclobutane ring or acetylphenyl group?
- Methodological Answer : Regioselectivity can be modulated using directing groups or catalysts. For example, introducing electron-withdrawing substituents (e.g., halogens) on the phenyl ring may direct electrophilic substitution. Transition-metal catalysts (e.g., Pd) enable selective cross-coupling reactions at the cyclobutane carboxamide moiety. Computational modeling (e.g., DFT) predicts reactive sites by analyzing electron density distributions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). Validate activity through dose-response curves and orthogonal assays (e.g., enzymatic vs. cell-based). Assess compound stability under experimental conditions; impurities or degradation products (e.g., hydrolyzed acetyl groups) can skew results. Cross-reference with structurally analogous compounds in proteomics studies .
Q. What computational tools predict the pharmacokinetic (ADME) properties of this compound derivatives?
- Methodological Answer : Use QSAR models and tools like SwissADME or pkCSM to estimate absorption, distribution, metabolism, and excretion. Key parameters include polar surface area (<140 Ų) and rotatable bond count (<10), which correlate with oral bioavailability ( ). Molecular dynamics simulations analyze membrane permeation, while docking studies predict target binding affinities .
Q. How does the cyclobutane ring influence the compound’s conformational stability and bioactivity?
- Methodological Answer : The strained cyclobutane ring imposes restricted rotation, enhancing rigidity and target selectivity. Stability studies (e.g., thermal gravimetric analysis) assess ring-opening tendencies under physiological conditions. Comparative studies with cyclohexane or cyclopentane analogs () reveal bioactivity differences, highlighting the cyclobutane’s role in steric interactions .
Data-Driven Research Considerations
Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer : Employ kinetic assays (e.g., IC₅₀ determination) and structural biology techniques (e.g., X-ray crystallography of enzyme-ligand complexes). Competitor assays using labeled substrates (e.g., ³H/¹⁴C) confirm competitive/non-competitive inhibition. Mutagenesis studies identify critical binding residues, supported by molecular dynamics simulations .
Q. How can synthetic byproducts or impurities be characterized and minimized during scale-up?
- Methodological Answer : Use process analytical technology (PAT) like in-situ FTIR to monitor reaction progress. High-resolution mass spectrometry (HRMS) identifies byproducts (e.g., incomplete acylations). Scale-up under continuous flow systems () improves reproducibility and reduces side reactions. Design of Experiments (DoE) optimizes parameters like catalyst loading and residence time .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
